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molecular formula C8H14N2 B1620328 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- CAS No. 56139-76-5

1H-Pyrrole-2-methanamine, N,N,1-trimethyl-

Cat. No. B1620328
M. Wt: 138.21 g/mol
InChI Key: AQVCJKMGVKNXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910617B2

Procedure details

A mixture of 35% aqueous formaldehyde solution (20.8 mL, 264 mmol) and dimethylamine hydrochloride (22.7 g, 278 mmol) was added to 1-methylpyrrole (21.4 g, 264 mmol) under ice-cooling with stirring over 1 hour and 30 minutes and the mixture was stirred at room temperature for 6 hours. A 10% aqueous sodium hydroxide solution (150 mL) and ether were added to the reaction mixture to separate it. The thus obtained organic phase was separated, washed with a saturated aqueous NaCl solution and dried over anhydrous sodium sulfate. After filtration, the solvent was evaporated under reduced pressure and the residue was purified by silica gel chromatography (methylene chloride:methanol, 10:1) to obtain 2-(N,N-dimethylaminomethyl)-1-methylpyrrol (31.5 g, yield: 86%). Methyl iodide (16.2 mL, 260 mmol) was added to a solution of 2-(N,N-dimethylaminomethyl)-1-methylpyrrol (30.0 g, 217 mmol) in ethanol (220 mL) under ice-cooling and the mixture was stirred at room temperature for 2 hours. Ethyl acetate (220 mL) was added to the reaction mixture, the precipitated crystal was collected by filtration, washed with ethyl acetate and dried to obtain (1-methylpyrrol-2-yl)methyltrimethylammonium iodide (55.3 g, yield: 91%).
Quantity
20.8 mL
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=O.Cl.[CH3:4][NH:5][CH3:6].[CH3:7][N:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1.[OH-].[Na+]>CCOCC>[CH3:4][N:5]([CH2:1][C:9]1[N:8]([CH3:7])[CH:12]=[CH:11][CH:10]=1)[CH3:6] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
20.8 mL
Type
reactant
Smiles
C=O
Name
Quantity
22.7 g
Type
reactant
Smiles
Cl.CNC
Step Two
Name
Quantity
21.4 g
Type
reactant
Smiles
CN1C=CC=C1
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring over 1 hour and 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
to separate it
CUSTOM
Type
CUSTOM
Details
The thus obtained organic phase was separated
WASH
Type
WASH
Details
washed with a saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (methylene chloride:methanol, 10:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C)CC=1N(C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 31.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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